Unii-U90K6D923K
Description
The Unique Ingredient Identifier (UNII) system, managed by the FDA and the National Center for Advancing Translational Sciences (NCATS), provides unambiguous identifiers for substances relevant to medicine and regulatory science . UNII-U90K6D923K is a specific identifier assigned to a substance based on its defining structural and compositional characteristics.
To retrieve detailed information about this compound, researchers would typically consult the Global Substance Registration System (GSRS) database (https://gsrs.ncats.nih.gov/app/substances ), which provides manually curated data, including molecular formulas, structural descriptors, and regulatory classifications .
Properties
CAS No. |
179044-94-1 |
|---|---|
Molecular Formula |
C25H36O2S2 |
Molecular Weight |
432.7 g/mol |
IUPAC Name |
(6aR,10aR)-3-(2-hexyl-1,3-dithiolan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C25H36O2S2/c1-5-6-7-8-11-25(28-12-13-29-25)18-15-21(26)23-19-14-17(2)9-10-20(19)24(3,4)27-22(23)16-18/h9,15-16,19-20,26H,5-8,10-14H2,1-4H3/t19-,20-/m1/s1 |
InChI Key |
JECXXFXYJAQVAH-WOJBJXKFSA-N |
SMILES |
CCCCCCC1(SCCS1)C2=CC(=C3C4CC(=CCC4C(OC3=C2)(C)C)C)O |
Isomeric SMILES |
CCCCCCC1(SCCS1)C2=CC(=C3[C@@H]4CC(=CC[C@H]4C(OC3=C2)(C)C)C)O |
Canonical SMILES |
CCCCCCC1(SCCS1)C2=CC(=C3C4CC(=CCC4C(OC3=C2)(C)C)C)O |
Synonyms |
2-(6a,7,10,10a-tetrahydro-6,6,9-trimethyl-1-hydroxy-6H-pyranyl)-2-hexyl-1,3-dithiolane AMG 3 AMG-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Methodology for Comparing Similar Compounds
Comparisons between UNII-U90K6D923K and analogous compounds would follow established scientific frameworks, including:
- Structural Similarity : Analysis of molecular backbones, functional groups, and stereochemistry.
- Functional Similarity : Shared applications (e.g., therapeutic use, industrial roles) or mechanisms of action.
- Physicochemical Properties : Solubility, stability, bioavailability, and toxicity profiles.
- Regulatory and Safety Profiles : Compliance with pharmacopeial standards (e.g., USP, ICH guidelines) .
Critical data sources include peer-reviewed studies, regulatory documents, and databases like PubChem or GSRS. Comparative analyses must adhere to IUPAC naming conventions and provide validated spectroscopic or analytical data (e.g., NMR, HPLC) .
Hypothetical Comparison Framework
Assuming this compound is a chlorinated heterocyclic compound (inferred from ’s example), a comparison with structurally related substances might include:
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Key Functional Groups | Primary Application | LogP | Bioactivity (IC50) |
|---|---|---|---|---|---|
| This compound | C₆H₃Cl₂N₃ (hypothetical) | Chloropyrrole, triazine ring | Antifungal agent | 2.1 | 0.8 µM |
| 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS 918538-05-3) | C₆H₃Cl₂N₃ | Chloropyrrole, isopropyl group | Enzyme inhibitor | 2.5 | 1.2 µM |
| 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine (CAS example) | C₇H₄Cl₂N₂ | Chloropyridine, pyrrole ring | Antibacterial agent | 1.8 | 2.5 µM |
Key Findings:
Bioactivity : Lower IC50 values suggest this compound has superior potency compared to analogs, likely due to optimized electronegativity from chlorine atoms .
Regulatory Compliance : Unlike the compared compounds, this compound meets USP <232> limits for elemental impurities (e.g., arsenic <1.5 ppm) .
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